molecular formula C23H25FN4O3 B2379351 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775379-05-9

4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2379351
CAS No.: 1775379-05-9
M. Wt: 424.476
InChI Key: RRUVXKZIKXOZOX-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by:

  • A 1,2,4-triazol-3-one core, which serves as a hydrogen-bond acceptor and contributes to structural rigidity.
  • A piperidin-4-yl moiety at position 5, functionalized with a (3-methylphenoxy)acetyl group. The acetyl linker enhances flexibility, while the 3-methylphenoxy substituent provides steric bulk and lipophilicity.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16-3-2-4-20(13-16)31-15-21(29)27-11-9-18(10-12-27)22-25-26-23(30)28(22)14-17-5-7-19(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUVXKZIKXOZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidinyl intermediate: This involves the reaction of 4-piperidone with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the fluorobenzyl group: The piperidinyl intermediate is then reacted with 4-fluorobenzyl bromide under basic conditions to form the desired intermediate.

    Cyclization to form the triazolone core: The final step involves the cyclization of the intermediate with hydrazine hydrate to form the triazolone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Industry: The compound is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.

Substituent Variations on the Piperidine-Acetyl Group
Compound Name Piperidine-Acetyl Substituent Key Differences vs. Target Compound Reference
Target Compound 3-Methylphenoxyacetyl Reference structure. -
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Fluorophenoxyacetyl Electron-withdrawing fluoro vs. electron-donating methyl ; impacts lipophilicity (ClogP: +0.3) and dipole interactions.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenylacetyl Bromine adds steric bulk (van der Waals volume: ~20 ų) and polarizability, potentially enhancing halogen bonding.
5-[1-(2,6-Difluorobenzoyl)-4-piperidinyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-Difluorobenzoyl Benzoyl vs. acetyl linker ; reduced flexibility and increased electron-withdrawing effects.

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -Br) on the acetyl/phenoxy moiety enhance metabolic stability but may reduce solubility.
Variations in the Benzyl Substituent
Compound Name Benzyl Substituent Key Differences vs. Target Compound Reference
Target Compound 4-Fluorobenzyl Reference structure. -
4-(4-Methoxybenzyl)-5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Methoxybenzyl Methoxy group increases hydrophilicity (logS: -4.2 vs. -5.1 for 4-fluorobenzyl) but may reduce metabolic resistance.
4-Phenyl-5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one Phenyl Lack of fluorobenzyl reduces electron-withdrawing effects and steric hindrance at the binding site.

Key Findings :

  • 4-Fluorobenzyl balances hydrophobicity and electronic effects, optimizing interactions with aromatic residues in target proteins.
  • Methoxybenzyl derivatives exhibit improved solubility but are prone to oxidative demethylation in vivo .
Core Heterocycle Modifications
Compound Name Core Structure Key Differences vs. Target Compound Reference
Target Compound 1,2,4-Triazol-3-one Reference structure. -
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-... Pyrazole-Thiazole Thiazole and pyrazole rings introduce additional hydrogen-bond acceptors but reduce planarity.
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 4-Amino-triazolone Amino group enhances solubility (logS: -3.8) and metal-chelating capacity.

Key Findings :

  • Triazol-3-one derivatives generally exhibit superior metabolic stability compared to pyrazole or thiazole analogs due to reduced susceptibility to cytochrome P450 oxidation .

Biological Activity

The compound 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring contributes to the inhibition of fungal growth and bacterial infections.
  • Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : The piperidine moiety may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various substrates including drugs.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. It was found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with an IC50 value comparable to standard antibiotics .

Anticancer Studies

Research focusing on the cytotoxic effects of similar triazole derivatives on cancer cell lines revealed that compounds with structural similarities showed promising results in inhibiting cell proliferation. Specifically, the compound demonstrated a dose-dependent reduction in viability in MCF-7 breast cancer cells .

Neuroprotective Effects

In a neurotoxicity model using primary neuronal cultures, the compound showed protective effects against glutamate-induced excitotoxicity. This suggests potential applications in neurodegenerative conditions such as Alzheimer’s disease .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResultReference
AntimicrobialDisk diffusion methodIC50 = 15 µM
AnticancerMCF-7 cell lineIC50 = 12 µM
NeuroprotectionPrimary neuronal culturesSignificant protection observed

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